molecular formula C11H16ClNO2 B14114180 1-(1,3-Benzodioxol-5-yl)butylazanium;chloride

1-(1,3-Benzodioxol-5-yl)butylazanium;chloride

Cat. No.: B14114180
M. Wt: 229.70 g/mol
InChI Key: JJVFJKLPESJUDV-UHFFFAOYSA-N
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Description

®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2HCl It is known for its unique structural features, which include a methylenedioxyphenyl group attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)butylazanium;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H

InChI Key

JJVFJKLPESJUDV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-]

Origin of Product

United States

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